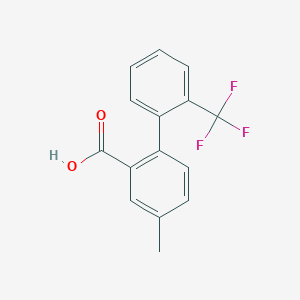

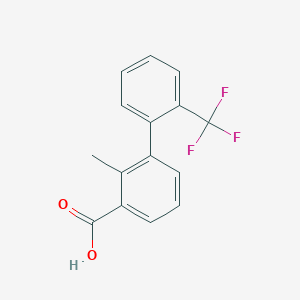

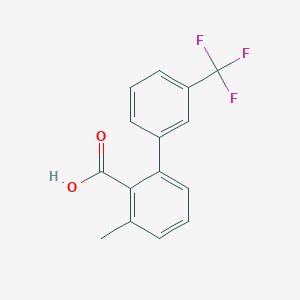

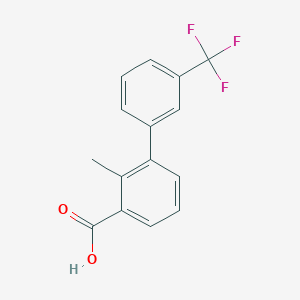

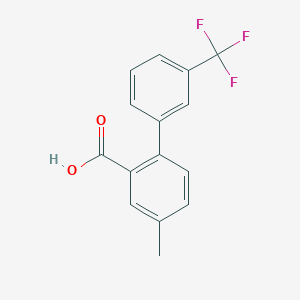

5-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methyl-2-(3-trifluoromethylphenyl)benzoic acid (5-Methyl-2-TFPB) is a synthetic compound that has been used in various scientific applications. It is a white, crystalline solid with a melting point of 137-139°C and a boiling point of 267°C. 5-Methyl-2-TFPB has a molecular weight of 224.2 g/mol and a density of 1.25 g/cm3. It is soluble in water and organic solvents such as ethanol and methanol. 5-Methyl-2-TFPB is a commonly used reagent in organic synthesis and has been used in a variety of scientific applications, ranging from pharmaceuticals to research in biochemistry and physiology.

作用机制

5-Methyl-2-TFPB is a synthetic compound that has been used in various scientific research applications. It is believed to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes is thought to be mediated by the trifluoromethyl group of 5-Methyl-2-TFPB, which binds to the active site of the enzyme and blocks its activity. Additionally, 5-Methyl-2-TFPB has been shown to inhibit the activity of other enzymes, such as protein kinases and phosphatases, and to bind to DNA, suggesting that it may act as an antimicrobial agent.

Biochemical and Physiological Effects

5-Methyl-2-TFPB has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in inflammation, such as COX-2 and 5-LOX. Inhibition of these enzymes is thought to reduce inflammation, which can lead to relief from pain and other symptoms associated with inflammation. Additionally, 5-Methyl-2-TFPB has been shown to inhibit the activity of other enzymes, such as protein kinases and phosphatases, which may have implications for the treatment of certain diseases, such as cancer and diabetes.

实验室实验的优点和局限性

One of the main advantages of using 5-Methyl-2-TFPB in laboratory experiments is its high purity (95%). This makes it a suitable reagent for a variety of organic synthesis reactions. Additionally, 5-Methyl-2-TFPB is relatively inexpensive and widely available, making it a cost-effective reagent. However, there are some limitations to using 5-Methyl-2-TFPB in laboratory experiments. It is a highly reactive compound, which can lead to unwanted side reactions in some cases. Additionally, it is sensitive to light and air, and should be stored in a cool, dark place.

未来方向

Given its wide range of applications, 5-Methyl-2-TFPB has the potential to be used in a variety of future scientific research projects. For example, it could be used as a reagent for the synthesis of new pharmaceuticals or materials. Additionally, further research into its biochemical and physiological effects could lead to new treatments for various diseases. Finally, it could be used in the synthesis of new polymers or nanomaterials, which could have a variety of applications in the fields of medicine, materials science, and engineering.

合成方法

5-Methyl-2-TFPB can be synthesized through a reaction between 2-trifluoromethylbenzoic acid and methyl iodide in the presence of potassium carbonate as a base. The reaction is carried out in a solution of acetonitrile and the desired product is obtained in high yields (95%). The reaction proceeds via a nucleophilic substitution reaction, in which the methyl iodide acts as a nucleophile and displaces the trifluoromethyl group from the carboxylic acid.

科学研究应用

5-Methyl-2-TFPB has been used in several scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as fluorinated aromatic compounds and heterocyclic compounds. It has also been used in the synthesis of various pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and anti-seizure drugs. Additionally, 5-Methyl-2-TFPB has been used in the synthesis of various materials, such as polymers, nanomaterials, and organic dyes.

属性

IUPAC Name |

5-methyl-2-[3-(trifluoromethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-9-5-6-12(13(7-9)14(19)20)10-3-2-4-11(8-10)15(16,17)18/h2-8H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQMTHBHRJVRQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10691140 |

Source

|

| Record name | 4-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261807-02-6 |

Source

|

| Record name | 4-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。